2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole
Description
The compound 2-methyl-1-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole features a 2-methylimidazole moiety linked via a methylene bridge to an azetidine (4-membered nitrogen ring), which is substituted with a 1-methylpyrazolo[3,4-d]pyrimidine group. This heterocyclic architecture combines key pharmacophoric elements:
Properties
IUPAC Name |
1-methyl-4-[3-[(2-methylimidazol-1-yl)methyl]azetidin-1-yl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7/c1-10-15-3-4-20(10)6-11-7-21(8-11)14-12-5-18-19(2)13(12)16-9-17-14/h3-5,9,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSFDFYWPAWDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CN(C2)C3=NC=NC4=C3C=NN4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells. The cell cycle controls cell division and growth, and its disruption can lead to the death of cancer cells. The downstream effects of this disruption are complex and depend on the specific cellular context.
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib.
Comparison with Similar Compounds
Comparison with Structural Analogs
Target Compound
- Key Features: Azetidine linker: Enhances rigidity and may improve binding pocket compatibility compared to bulkier or more flexible linkers (e.g., piperidine). Pyrazolo[3,4-d]pyrimidine core: A known ATP-binding site competitor in kinases .
Analog 1 : 4-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Oxy)Aniline ()**
- Structure : Pyrazolo[3,4-d]pyrimidine linked via an ether bond to an aniline group.
- Key Differences :
- Ether linkage : Reduces conformational rigidity compared to the azetidine bridge.
- Aniline substituent : Introduces a primary amine, which may improve solubility but could also increase metabolic instability.
- Activity : Evaluated as a RAF inhibitor, with IC₅₀ values comparable to sorafenib .
Analog 2 : 1-{1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidin-4-one ()**
- Structure : Pyrazolo[3,4-d]pyrimidine attached to a piperidin-4-one ring.
- Key Differences :
- Piperidine ring : A 6-membered ring offering greater flexibility but reduced steric precision compared to azetidine.
- Ketone group : May participate in hydrogen bonding but introduces metabolic susceptibility (e.g., reduction to alcohol).
Analog 3 : 4-(1-Azetidinyl)-1-Methyl-3-{1-Methyl-5-[4-(Trifluoromethyl)Phenyl]-1H-Pyrazol-4-yl}-1H-Pyrazolo[3,4-d]Pyrimidine ()**
- Structure : Shares the azetidine-pyrazolopyrimidine core but includes a trifluoromethylphenyl group on the pyrazole.
- Implications : The trifluoromethyl group may increase metabolic stability compared to the target compound’s methylimidazole .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
